ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a trifluoromethylphenyl carbamoylmethoxy substituent at position 4 of the pyridazine ring. This compound combines a phenyl group at position 1, an ethyl ester at position 3, and a 6-oxo group.
Properties
IUPAC Name |
ethyl 6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O5/c1-2-32-21(31)20-17(12-19(30)28(27-20)16-9-4-3-5-10-16)33-13-18(29)26-15-8-6-7-14(11-15)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOYWBKXARFRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For example, the Biginelli reaction, an acid-catalyzed, three-component reaction, can be used as a key step in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine derivatives are widely studied for their biological activities, with substituent variations significantly altering physicochemical and pharmacological properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Analysis at Position 4
The substituent at position 4 is pivotal in modulating electronic and steric effects:
- Target Compound : The 4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy) group introduces a carbamate-linked trifluoromethylphenyl moiety. This design balances hydrogen-bonding capacity (via the carbamoyl group) and lipophilicity (via CF₃) .
- Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477854-72-1): Replaces the carbamoylmethoxy group with a direct trifluoromethyl substituent.
- Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) : Features a butylsulfanyl group, which enhances electron-richness and metabolic stability due to sulfur’s lone pairs. However, the longer alkyl chain may reduce solubility .
Substituent Variations at Position 1
- Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5) : Incorporates a 3-(trifluoromethyl)phenyl group at position 1 instead of phenyl. Dual CF₃ groups amplify lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets .
- Chlorine’s electronegativity may polarize the aromatic ring, affecting electronic distribution .
Functional Group Modifications
- Ethyl 5-cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c): Adds a cyano group at position 5 and methyl at position 4.
- Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Replaces the 3-(trifluoromethyl)phenyl carbamoyl group with a 3-fluoro-4-methylphenyl moiety. Fluorine’s small size and high electronegativity fine-tune steric and electronic properties, while the methyl group introduces steric hindrance .
Molecular Weight and Melting Points
*Calculated based on molecular formula C₂₂H₁₈F₃N₃O₅.
Biological Activity
Ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899733-09-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 418.4 g/mol. The compound features a complex structure that includes a pyridazine ring and a trifluoromethyl group, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the dihydropyridazine framework have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways . The trifluoromethyl group is believed to enhance lipophilicity, thereby improving cellular uptake.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It has been suggested that the compound could modulate receptor activity related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of S. aureus growth with an IC50 value of 25 µM. |
| Study B | Showed that a derivative induced apoptosis in MCF-7 breast cancer cells via caspase activation. |
| Study C | Investigated the effects on human lung cancer cells, revealing a reduction in cell viability by 40% at 50 µM concentration. |
These findings suggest promising applications in both antimicrobial and anticancer therapies.
Q & A
Q. What are the critical steps and challenges in synthesizing ethyl 6-oxo-1-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the trifluoromethylphenyl carbamoyl methoxy group.
- Esterification to form the ethyl carboxylate moiety.
- Cyclization to construct the dihydropyridazine ring.
Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps) and solvent selection (e.g., anhydrous DMF for carbamoylation). Yield optimization requires rigorous purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring connectivity. For example, the dihydropyridazine ring’s protons appear as distinct doublets in the δ 6.5–7.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching CHFNO).
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm for ester and carbamate groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the carbamoylation step?
Low yields often arise from steric hindrance or incomplete activation of the carbamoyl group. Strategies include:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
- Solvent Optimization : Switching from THF to polar aprotic solvents like DMF improves reagent solubility.
- Temperature Gradients : Gradual warming from 0°C to room temperature minimizes side reactions.
Reaction progress should be monitored via TLC or HPLC to identify bottlenecks .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC values across studies) may stem from:
- Assay Variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin).
- Purity Thresholds : Ensure >95% purity via HPLC before biological testing.
- Structural Confirmation : Re-validate compound identity using X-ray crystallography if NMR/MS data are ambiguous .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Substituent Variation : Replace the trifluoromethylphenyl group with halogenated or electron-withdrawing groups (Table 1).
- Bioisosteric Replacement : Exchange the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity.
Q. Table 1. Comparative SAR of Analogous Dihydropyridazines
| Substituent (R Group) | LogP | IC (μM) | Target Affinity |
|---|---|---|---|
| 3-CF-phenyl | 3.2 | 0.45 | Kinase X |
| 4-Fluorophenyl | 2.8 | 1.2 | Kinase Y |
| 3,5-Dichlorophenyl | 3.5 | 0.78 | Kinase X/Y |
SAR studies should prioritize in vitro target binding assays followed by ADMET profiling .
Q. What mechanistic hypotheses explain this compound’s activity against kinase targets?
Preliminary molecular docking suggests:
- Hydrogen Bonding : The carbamoyl methoxy group interacts with kinase ATP-binding pockets (e.g., residues Ser123 and Asp184).
- Hydrophobic Interactions : The trifluoromethylphenyl group occupies hydrophobic pockets in the active site.
Validate hypotheses via mutagenesis studies (e.g., alanine scanning of key residues) and competitive binding assays .
Methodological Notes
- Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) and reaction logs in electronic lab notebooks.
- Collaborative Validation : Cross-verify biological results with independent labs to confirm activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
